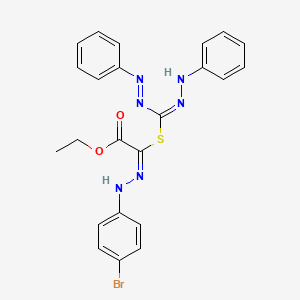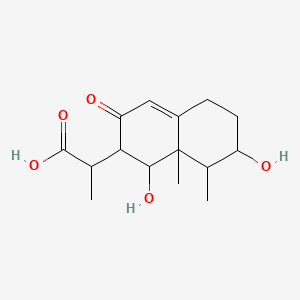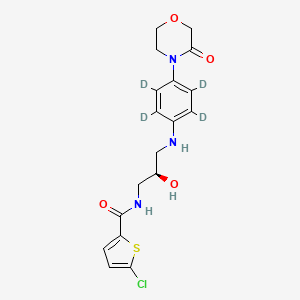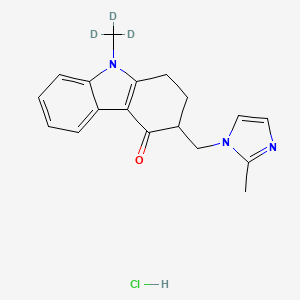
SARS-CoV-2 3CLpro-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SARS-CoV-2 3CLpro-IN-3 is a compound that targets the 3-chymotrypsin-like protease (3CLpro) of the SARS-CoV-2 virus. This protease is essential for the viral replication and transcription processes, making it a critical target for antiviral drug development. Inhibitors like this compound are designed to block the activity of this protease, thereby hindering the virus’s ability to replicate and spread .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2 3CLpro-IN-3 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The exact synthetic route can vary, but it generally includes:
Formation of the core structure: This involves the construction of the central scaffold of the molecule through a series of organic reactions such as condensation, cyclization, and functional group transformations.
Introduction of functional groups: Specific functional groups that enhance the binding affinity and specificity to 3CLpro are introduced. This may involve reactions like alkylation, acylation, and amination.
Purification and characterization: The final product is purified using techniques like chromatography and characterized using spectroscopic methods such as NMR and mass spectrometry
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity reagents, and implementing efficient purification methods. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
SARS-CoV-2 3CLpro-IN-3 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, which can be achieved using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles like alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
SARS-CoV-2 3CLpro-IN-3 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the structure-activity relationships of 3CLpro inhibitors and to develop new synthetic methodologies.
Biology: Employed in biochemical assays to investigate the inhibition of 3CLpro and to study the protease’s role in viral replication.
Medicine: Explored as a potential therapeutic agent for treating COVID-19 by inhibiting the replication of SARS-CoV-2.
Industry: Utilized in the development of antiviral drugs and in high-throughput screening assays for drug discovery .
Mechanism of Action
SARS-CoV-2 3CLpro-IN-3 exerts its effects by binding to the active site of the 3CLpro enzyme, thereby inhibiting its proteolytic activity. The compound interacts with key amino acid residues in the active site, such as cysteine and histidine, which are crucial for the enzyme’s catalytic function. This inhibition prevents the cleavage of viral polyproteins, thereby blocking viral replication and transcription .
Comparison with Similar Compounds
SARS-CoV-2 3CLpro-IN-3 can be compared with other 3CLpro inhibitors such as nirmatrelvir, ensitrelvir, and WU-04. These compounds share a similar mechanism of action but may differ in their binding affinities, selectivity, and resistance profiles:
Nirmatrelvir: A covalent inhibitor that forms a covalent bond with the active site cysteine residue.
Ensitrelvir: A non-covalent inhibitor with a different binding mode compared to nirmatrelvir.
WU-04: Another non-covalent inhibitor that has been shown to have a broad-spectrum activity against various coronaviruses
Each of these inhibitors has unique structural features and pharmacokinetic properties that influence their efficacy and safety profiles.
Properties
Molecular Formula |
C23H21BrN6O2S |
|---|---|
Molecular Weight |
525.4 g/mol |
IUPAC Name |
ethyl (2E)-2-[(E)-N'-anilino-N-phenyliminocarbamimidoyl]sulfanyl-2-[(4-bromophenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C23H21BrN6O2S/c1-2-32-22(31)21(28-25-20-15-13-17(24)14-16-20)33-23(29-26-18-9-5-3-6-10-18)30-27-19-11-7-4-8-12-19/h3-16,25-26H,2H2,1H3/b28-21+,29-23+,30-27? |
InChI Key |
RBXPXJMTLBBAOI-PFHIICLJSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=CC=C(C=C1)Br)/S/C(=N/NC2=CC=CC=C2)/N=NC3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)Br)SC(=NNC2=CC=CC=C2)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-[(2-ethyl-5-fluoro-3-oxo-4H-quinoxalin-6-yl)methyl]piperazin-1-yl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B15142668.png)



![(R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-1,4,6,7-tetrahydro-5h-imidazo[4,5-c]pyridin-5-yl)methanone](/img/structure/B15142703.png)








![(2R,3R,4aR,10bS)-2,3,7-trihydroxy-9-methoxy-4a-methyl-2,3,4,10b-tetrahydro-1H-benzo[c]chromen-6-one](/img/structure/B15142773.png)
